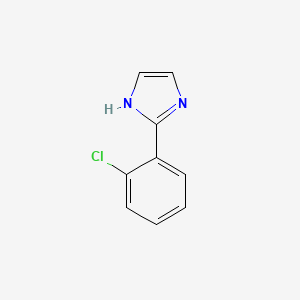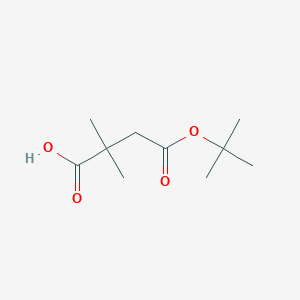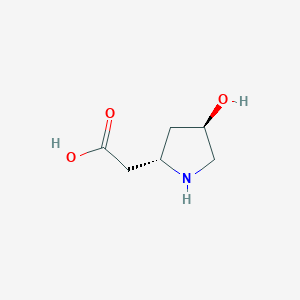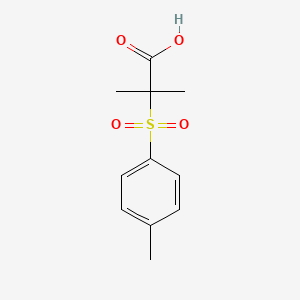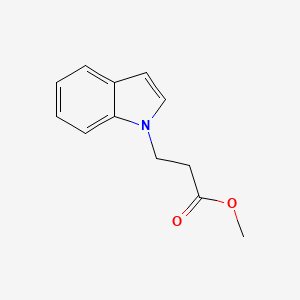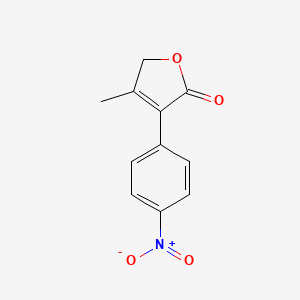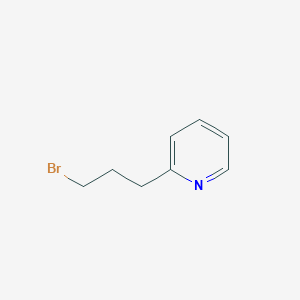
Pyridine, 2-(3-bromopropyl)-
Descripción general
Descripción
Pyridine, 2-(3-bromopropyl)- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound features a bromopropyl group attached to the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
Target of Action
The primary target of 2-(3-bromopropyl)pyridine is likely to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromine atom can be replaced by a variety of functional groups, making it a versatile reagent in organic synthesis .
Mode of Action
In the SM coupling reaction, 2-(3-bromopropyl)pyridine acts as an electrophile . The reaction begins with oxidative addition, where palladium donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the bromine atom is replaced by a nucleophile . The compound’s bromine atom makes it particularly suitable for this type of reaction .
Biochemical Pathways
The SM coupling reaction is a key pathway affected by 2-(3-bromopropyl)pyridine . This reaction is used to form carbon–carbon bonds, a fundamental process in organic synthesis . The resulting compounds can be involved in a variety of biochemical pathways, depending on the specific nucleophile used in the reaction .
Result of Action
The primary result of 2-(3-bromopropyl)pyridine’s action is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of the compound produced.
Action Environment
The action of 2-(3-bromopropyl)pyridine can be influenced by various environmental factors. For example, the SM coupling reaction requires a palladium catalyst and a suitable nucleophile . The reaction conditions, such as temperature and solvent, can also affect the reaction’s efficiency and the stability of 2-(3-bromopropyl)pyridine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(3-bromopropyl)- typically involves the bromination of a propyl-substituted pyridine. One common method is the reaction of 2-propylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of Pyridine, 2-(3-bromopropyl)- often employs large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-(3-bromopropyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-propylpyridine
Aplicaciones Científicas De Investigación
Pyridine, 2-(3-bromopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with specific properties .
Comparación Con Compuestos Similares
2-Bromopyridine: Lacks the propyl group, making it less versatile in certain synthetic applications.
3-Bromopropylpyridine: The bromopropyl group is attached at a different position, leading to different reactivity and applications.
2-(3-Chloropropyl)pyridine: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness: Pyridine, 2-(3-bromopropyl)- is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives. Its bromopropyl group provides a versatile handle for further functionalization, making it valuable in synthetic chemistry .
Propiedades
IUPAC Name |
2-(3-bromopropyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMBHOOSLOILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



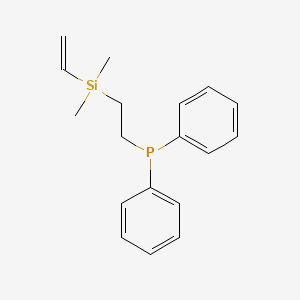

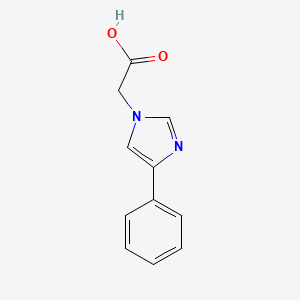

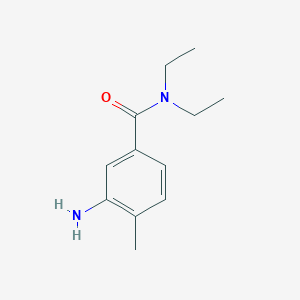
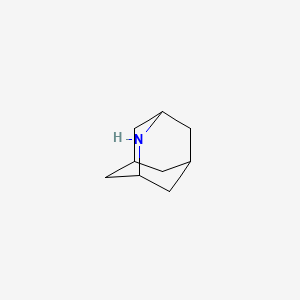
![2,4-Dichlorobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3153933.png)
